N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide
CAS No.: 922673-95-8
Cat. No.: VC6016857
Molecular Formula: C19H15ClN4O3S
Molecular Weight: 414.86
* For research use only. Not for human or veterinary use.
![N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide - 922673-95-8](/images/structure/VC6016857.png)
Specification
CAS No. | 922673-95-8 |
---|---|
Molecular Formula | C19H15ClN4O3S |
Molecular Weight | 414.86 |
IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Standard InChI | InChI=1S/C19H15ClN4O3S/c20-12-4-5-14-15(9-12)28-19(22-14)24(10-13-3-1-2-8-21-13)18(27)11-23-16(25)6-7-17(23)26/h1-5,8-9H,6-7,10-11H2 |
Standard InChI Key | ILHZUHCOFPCQCJ-UHFFFAOYSA-N |
SMILES | C1CC(=O)N(C1=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features three primary structural domains:
-
Benzothiazole core: A 6-chloro-1,3-benzothiazole moiety provides planar aromaticity and halogen-mediated electronic effects, enhancing binding affinity to hydrophobic protein pockets.
-
2,5-Dioxopyrrolidinyl acetamide: This polar group introduces hydrogen-bonding capacity while maintaining metabolic stability through its cyclic imide structure .
-
Pyridin-2-ylmethyl group: The nitrogen-rich heterocycle facilitates π-π stacking interactions and improves aqueous solubility via protonation at physiological pH .
Key Physicochemical Parameters
Calculated CNS-MPO score of 4.2 indicates >70% probability of brain penetration, critical for neuro-oncology applications .
Synthetic Pathways and Industrial Scalability
Laboratory-Scale Synthesis
The synthesis employs a four-step sequence:
-
Benzothiazole core formation: Cyclocondensation of 4-chloro-2-aminothiophenol with chloroacetyl chloride under acidic conditions yields 6-chloro-1,3-benzothiazol-2-amine.
-
N-Alkylation: Reaction with 2-(bromomethyl)pyridine in DMF using K₂CO₃ introduces the pyridinylmethyl group (85% yield).
-
Acetamide coupling: Treatment with 2-(2,5-dioxopyrrolidin-1-yl)acetic acid using HATU/DIPEA in DCM achieves amide bond formation.
-
Purification: Final product isolation via silica gel chromatography (purity >98% by HPLC).
Process Optimization Challenges
Key industrial hurdles include:
-
Regioselectivity control: Minimizing N7 vs. N2 alkylation byproducts during pyridinylmethyl incorporation
-
Solvent selection: Replacement of DCM with cyclopentyl methyl ether (CPME) to meet green chemistry standards
-
Catalyst recycling: Implementing immobilized HATU analogs to reduce reagent costs
Biological Activity Profile
Antiproliferative Effects in Glioblastoma Models
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. normal astrocytes) |
---|---|---|
U87-MG | 0.48 ± 0.07 | 12.4 |
T98G | 0.72 ± 0.11 | 8.9 |
LN-229 | 0.55 ± 0.09 | 10.1 |
Mechanistic studies reveal dual inhibition of:
-
EGFR (T790M/L858R mutant): Kᵢ = 8.3 nM via competitive ATP-binding pocket occupation
-
Tubulin polymerization: 78% inhibition at 1 μM through colchicine site interaction
Neuroprotective Activity
In MPTP-induced Parkinson's models, the compound demonstrates:
-
62% reduction in dopaminergic neuron loss (p < 0.001 vs. control)
-
MAO-B inhibition IC₅₀ = 14 nM, surpassing selegiline potency
-
BBB permeability coefficient (Pe) of 8.7 × 10⁻⁶ cm/s, confirming CNS bioavailability
Structure-Activity Relationship (SAR) Insights
Critical functional group contributions:
-
6-Chloro substituent: Removal decreases EGFR affinity 15-fold (ΔΔG = +2.1 kcal/mol)
-
Dioxopyrrolidinyl group: Replacement with succinimide reduces metabolic stability (t₁/₂ from 6.2h to 1.8h in hepatocytes)
-
Pyridine orientation: 2-Pyridyl isomer shows 3× greater MAO-B inhibition than 3-/4-pyridyl analogs
Parameter | Value | Species | Route |
---|---|---|---|
Oral bioavailability | 67% | Rat | PO (10 mg/kg) |
Plasma t₁/₂ | 8.4 h | Mouse | IV (5 mg/kg) |
PPB | 89% | Human | In vitro |
hERG inhibition | IC₅₀ = 18 μM |
Notably, the compound shows minimal CYP3A4 inhibition (IC₅₀ >50 μM), reducing drug-drug interaction risks . Chronic toxicity studies in primates (28-day, 30 mg/kg/day) revealed transient ALT elevations without histopathological changes.
Emerging Applications and Clinical Prospects
Targeted Protein Degradation
The dioxopyrrolidinyl moiety serves as a potential E3 ligase recruiter in PROTAC designs:
-
BRD4 degrader conjugate demonstrates DC₅₀ = 9 nM in MV4-11 cells
-
85% BRD4 degradation at 100 nM with >12 h duration
Theranostic Applications
Cu-64 radiolabeled analog shows:
-
Tumor-to-muscle ratio of 5.3:1 at 24h post-injection
-
Specific EGFR⁺ tumor uptake blocked by cold compound (78% reduction)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume